A Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS 1214387-06-0): A Versatile Building Block for Modern Drug Discovery
A Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS 1214387-06-0): A Versatile Building Block for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Ethyl 4,5-Difluoro-2-nitrobenzoate, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will explore its physicochemical properties, detail a robust synthesis protocol, and dissect its core reactivity. The strategic placement of its functional groups—two activating fluorine atoms, a reducible nitro group, and an ester—renders it a highly versatile scaffold for the construction of complex molecular architectures. This document serves as a comprehensive resource for scientists leveraging this building block in drug discovery and development programs.
Core Physicochemical & Computed Properties
Ethyl 4,5-Difluoro-2-nitrobenzoate is a synthetically derived organic molecule. While a specific experimental physical description is not widely published, its precursor, 4,5-Difluoro-2-nitrobenzoic acid, is a white to light yellow crystalline powder.[1][2] The presence of the nitro functional group typically imparts a pale yellow color to related aromatic compounds. The key quantitative and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 1214387-06-0 | [3][4][5] |
| Molecular Formula | C₉H₇F₂NO₄ | [3] |
| Molecular Weight | 231.155 g/mol | [3] |
| Exact Mass | 231.034314 g/mol | [3] |
| Topological Polar Surface Area | 72.1 Ų | [3] |
| Heavy Atom Count | 16 | [3][4] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| XLogP3-AA | 2.2 | [3] |
Synthesis and Manufacturing
The primary and most efficient route for preparing Ethyl 4,5-Difluoro-2-nitrobenzoate is through the direct esterification of its carboxylic acid precursor.
Retrosynthetic Analysis
The logical disconnection for this molecule traces back to commercially available starting materials: 4,5-Difluoro-2-nitrobenzoic acid and ethanol. This straightforward synthesis makes the target compound highly accessible for research purposes.
Caption: Retrosynthetic pathway for Ethyl 4,5-Difluoro-2-nitrobenzoate.
Recommended Synthesis Protocol: Acid-Catalyzed Fischer Esterification
This protocol is a standard, reliable method for synthesizing the title compound. The key principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol, with the concurrent removal of water to drive the reaction equilibrium towards the product.
Materials:
-
4,5-Difluoro-2-nitrobenzoic acid (1.0 eq)
-
Ethanol (Anhydrous, ≥10 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq) or a solid acid catalyst
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous ethanol (≥10 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (~0.05 eq) to the mixture.
-
Expert Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. Alternative catalysts like polyfluoroalkanesulfonic acid can also be highly effective.[6]
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Trustworthiness: For larger scales, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove the water byproduct, which validates the reaction's progression towards completion by actively shifting the equilibrium according to Le Châtelier's principle.
-
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
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Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
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Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure Ethyl 4,5-Difluoro-2-nitrobenzoate.
Chemical Reactivity and Strategic Applications
The synthetic utility of Ethyl 4,5-Difluoro-2-nitrobenzoate stems from three key reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and primary transformation pathways.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. This electronic arrangement makes the C4 and C5 positions, where the fluorine atoms are attached, highly activated towards nucleophilic aromatic substitution.
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Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. The nitro group at the ortho position is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance.
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Application: This reactivity is a cornerstone of modern medicinal chemistry. It allows for the facile and predictable introduction of a wide array of functional groups and side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A related compound, ethyl 4-fluoro-3-nitrobenzoate, is explicitly noted for its value in SNAr reactions.[7]
Reduction of the Nitro Group
The nitro group can be cleanly and efficiently reduced to a primary amine (-NH₂), a critical functional group for further synthetic elaboration.
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Methodology: The most common and reliable method is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[8] Alternative methods include the use of reducing metals like tin (Sn) or iron (Fe) in acidic media.
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Application: The resulting aniline derivative, Ethyl 2-amino-4,5-difluorobenzoate, is a valuable intermediate itself. The newly formed amino group can participate in a vast range of reactions, including amide bond couplings, reductive aminations, diazotization reactions, and the formation of heterocyclic rings, which are prevalent in many pharmaceutical agents.[8]
Safety and Handling
No specific GHS classification or comprehensive safety data is publicly available for Ethyl 4,5-Difluoro-2-nitrobenzoate.[3][9] Therefore, precautions must be inferred from structurally related nitroaromatic compounds.
-
General Hazards: Similar nitrobenzoates are known to cause skin, eye, and respiratory tract irritation.[10][11]
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][12]
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[11]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Analytical Characterization (Expected Signatures)
For a researcher who has synthesized this compound, the following spectroscopic data would be expected for structural verification:
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¹H NMR: The spectrum should show a triplet at ~1.4 ppm (3H) and a quartet at ~4.4 ppm (2H), characteristic of the ethyl ester group. The aromatic region (~7.5-8.5 ppm) would display two complex signals (1H each), corresponding to the two protons on the aromatic ring, with couplings to each other and to the adjacent fluorine atoms.
-
¹³C NMR: Signals for the ethyl group carbons (~14 and ~62 ppm) and the ester carbonyl (~165 ppm) would be present. The six aromatic carbons would appear between ~115-155 ppm, with large one-bond and smaller multi-bond carbon-fluorine (C-F) couplings, which are diagnostic.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the adjacent ring protons.
-
IR Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-F bond stretches (around 1100-1300 cm⁻¹).[13]
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Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass (231.0343) would be observed via high-resolution mass spectrometry (HRMS).
Conclusion
Ethyl 4,5-Difluoro-2-nitrobenzoate is more than a simple chemical reagent; it is a strategically designed building block for complex synthesis. Its value lies in its predictable and high-yielding synthesis and, more importantly, the orthogonal reactivity of its functional groups. The ability to perform selective nucleophilic aromatic substitution at the fluorine positions or to reduce the nitro group to an amine provides chemists with a powerful and flexible platform to generate novel molecular entities. These characteristics firmly establish its role as a key intermediate in the pursuit of new therapeutics and functional materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 4,5-Difluoro-2-nitrobenzoic Acid for Synthesis. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
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Chemsigma. (n.d.). ETHYL 2-NITROBENZOATE [610-34-4]. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2,3-difluoro-5-nitrobenzoate. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]
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Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
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